molecular formula C18H22N4O4 B12175068 ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate

ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12175068
M. Wt: 358.4 g/mol
InChI Key: NIXYSLOGJJFUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-methyl-2-oxoquinoxaline, which is then reacted with ethyl piperazine-1-carboxylate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various reduced forms of the quinoxaline ring .

Scientific Research Applications

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the compound may interfere with fungal cell wall synthesis, contributing to its antifungal activity .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3

InChI Key

NIXYSLOGJJFUSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.